

DHODH-IN-17: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DHODH-IN-17

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An In-depth Examination of a Novel Dihydroorotate Dehydrogenase Inhibitor for Acute Myeloid Leukemia Research

Abstract

DHODH-IN-17 is a potent, cell-permeable inhibitor of human dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. As a member of the 2-anilino nicotinic acid class of compounds, **DHODH-IN-17** has emerged as a valuable chemical probe for investigating the role of pyrimidine metabolism in cancer, particularly in acute myeloid leukemia (AML). By depleting the intracellular pool of pyrimidines, **DHODH-IN-17** induces a differentiation block in AML cells, representing a promising therapeutic strategy. This technical guide provides a comprehensive overview of **DHODH-IN-17**, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its characterization and use in research.

Core Properties and Mechanism of Action

DHODH-IN-17, with the chemical name 2-(4-chloroanilino)nicotinic acid, is a small molecule inhibitor of human DHODH with an IC₅₀ of 0.40 μM.^[1] Its inhibitory activity is directed towards the ubiquinone binding site of the mitochondrial enzyme, thereby blocking the conversion of dihydroorotate to orotate.^{[2][3]} This enzymatic blockade leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, as well as for the glycosylation of proteins.^{[2][4]}

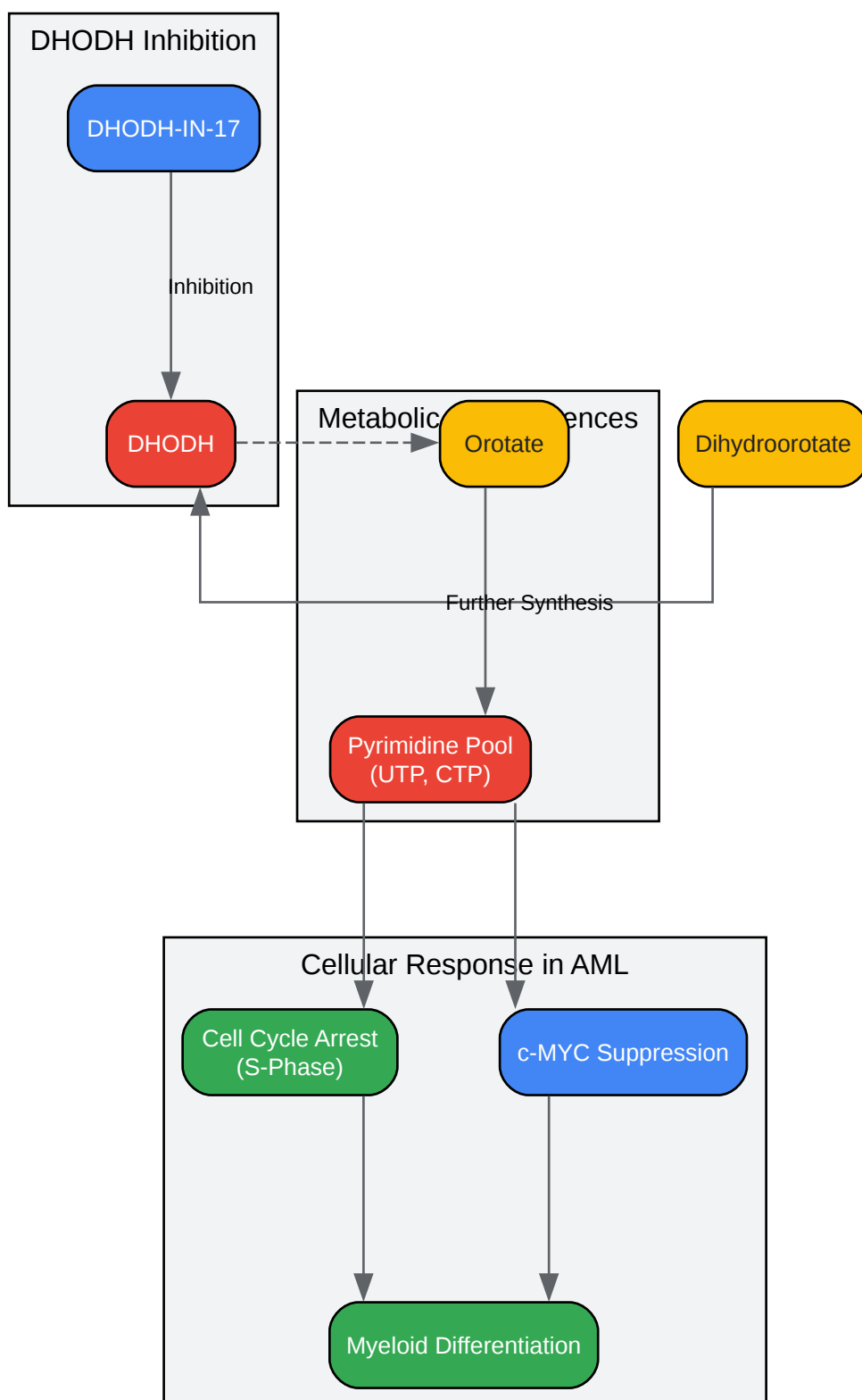
Rapidly proliferating cells, such as those in AML, are particularly dependent on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides.[3][4] By inhibiting DHODH, **DHODH-IN-17** effectively starves AML cells of essential building blocks, leading to cell cycle arrest and the induction of myeloid differentiation.[1][2] This mechanism is supported by the observation that the cytostatic and differentiation-inducing effects of DHODH inhibitors can be rescued by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway.

Table 1: Chemical and Biological Properties of **DHODH-IN-17**

Property	Value	Reference(s)
IUPAC Name	2-(4-chloroanilino)nicotinic acid	
Synonyms	DHODH-IN-17	[1]
CAS Number	16344-26-6	
Molecular Formula	C ₁₂ H ₉ ClN ₂ O ₂	
Molecular Weight	248.67 g/mol	
Target	Human Dihydroorotate Dehydrogenase (DHODH)	[1]
IC50	0.40 µM	[1]
Biological Activity	Induction of myeloid differentiation in AML cells	[2]

Signaling Pathway of DHODH Inhibition in AML

The inhibition of DHODH by **DHODH-IN-17** instigates a cascade of cellular events that ultimately leads to the differentiation of AML cells. This process is primarily driven by the metabolic stress induced by pyrimidine depletion.



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DHODH Inhibition Pathway in AML

Experimental Protocols

Synthesis of DHODH-IN-17

DHODH-IN-17, or 2-(4-chloroanilino)nicotinic acid, can be synthesized via a nucleophilic aromatic substitution reaction. A general, environmentally friendly procedure involves the reaction of 2-chloronicotinic acid with 4-chloroaniline.

Materials:

- 2-chloronicotinic acid
- 4-chloroaniline
- Boric acid (catalyst)
- Ethanol (for recrystallization)

Procedure:

- In a reaction vessel, combine 2-chloronicotinic acid (1 equivalent) and 4-chloroaniline (2 equivalents).
- Add a catalytic amount of boric acid (e.g., 30 mol%).
- Heat the reaction mixture to 120°C under solvent-free conditions and stir for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize upon cooling.
- Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-(4-chloroanilino)nicotinic acid.

DHODH Enzymatic Assay

The inhibitory activity of **DHODH-IN-17** on human DHODH can be determined using a colorimetric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

- Recombinant human DHODH
- **DHODH-IN-17** (or other test compounds) dissolved in DMSO
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
- Dihydroorotic acid (DHO)
- Coenzyme Q10 (CoQ10)
- 2,6-dichloroindophenol (DCIP)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **DHODH-IN-17** in DMSO.
- In a 96-well plate, add the assay buffer.
- Add varying concentrations of **DHODH-IN-17** to the wells. Include a DMSO-only control.
- Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.
- Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.
- Initiate the reaction by adding the substrate solution to each well.
- Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode.
- Calculate the rate of reaction for each concentration of the inhibitor.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

AML Cell Differentiation Assay

The ability of **DHODH-IN-17** to induce differentiation in AML cells can be assessed by monitoring the expression of myeloid differentiation markers, such as CD11b, using flow cytometry.

Materials:

- AML cell lines (e.g., THP-1, U-937, HL-60)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **DHODH-IN-17**
- Uridine (for rescue experiments)
- Phosphate-buffered saline (PBS)
- Fluorochrome-conjugated anti-CD11b antibody
- Flow cytometer

Procedure:

- Seed AML cells in a multi-well plate at a suitable density.
- Treat the cells with various concentrations of **DHODH-IN-17** for 48-96 hours. Include a vehicle control (DMSO).
- For rescue experiments, co-treat cells with **DHODH-IN-17** and a surplus of uridine (e.g., 100 μ M).
- After the incubation period, harvest the cells and wash them with PBS.
- Stain the cells with a fluorochrome-conjugated anti-CD11b antibody according to the manufacturer's protocol.

- Analyze the cells by flow cytometry to determine the percentage of CD11b-positive cells.
- An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.

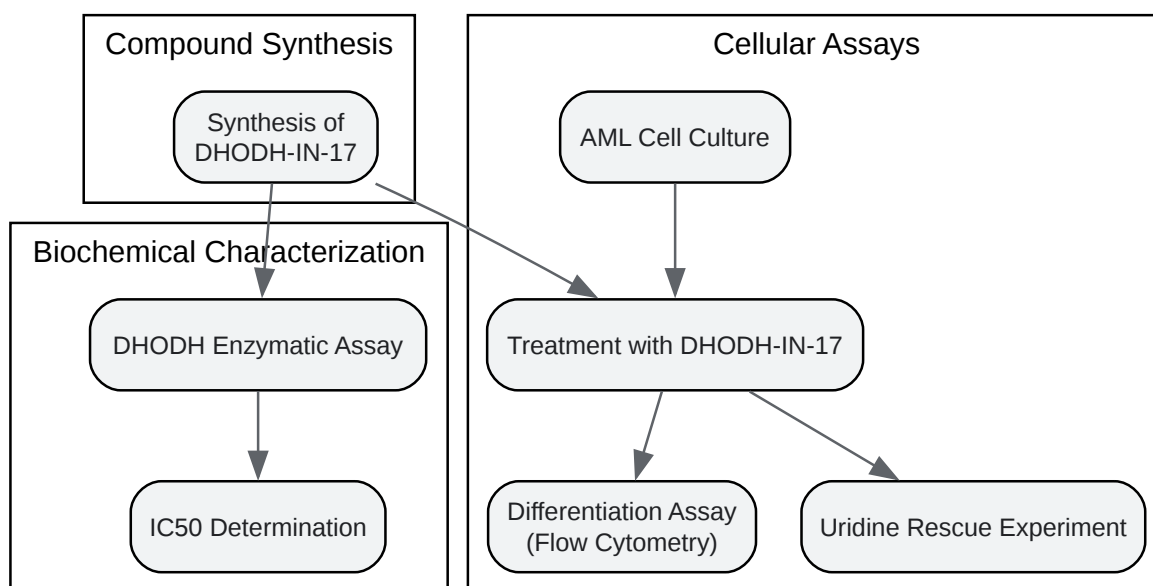
Quantitative Data Summary

Table 2: In Vitro Activity of **DHODH-IN-17** and Related Compounds

Compound	Assay	Cell Line/Target	Value	Reference(s)
DHODH-IN-17	DHODH Inhibition	Human DHODH	IC50: 0.40 μ M	[1]
Compound 1	Differentiation	Bone marrow cells	EC50: 3 μ M	[1]
Compound 1	Differentiation	THP-1	EC50: 10.7 μ M	[1]
Compound 1*	Differentiation	U-937	EC50: 6.1 μ M	[1]

*Compound 1 in the primary reference is structurally related to **DHODH-IN-17** and demonstrates the biological effect of this class of compounds.

Experimental Workflow Diagram



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Overall Experimental Workflow

Conclusion

DHODH-IN-17 is a valuable research tool for studying the role of pyrimidine biosynthesis in AML and other proliferative diseases. Its well-defined mechanism of action and potent inhibitory activity make it an excellent probe for dissecting the signaling pathways that link cellular metabolism to cell fate decisions. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, characterize, and utilize **DHODH-IN-17** in their investigations into novel cancer therapies. Further studies are warranted to explore the full therapeutic potential of DHODH inhibition in preclinical models of AML and beyond.

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